Regioisomeric Switch Alters 5-HT6 Receptor Selectivity
A direct comparison between 1-sulfonylindazole and 3-sulfonylindazole series reveals that migrating the sulfonyl group from the N1 to the C3 position of the indazole core is not a trivial structural change. While 1-sulfonylindazoles have been reported as potent 5-HT6 antagonists, the 3-sulfonylindazole series (derived from 1H-Indazole-3-sulfonyl chloride) was pursued via a 'C/N flip' strategy to modulate drug-like properties [1]. This regioisomeric shift is critical, as it alters the vector and electronic character of substituents, leading to a distinct SAR. For instance, the lead compound from the 1-sulfonylindazole series (3-amino-N-[1-(naphthalene...)) displayed a Ki of 0.5 nM at the human 5-HT6 receptor [2], whereas a representative 3-sulfonylindazole analog demonstrated a Ki of 2.8 nM [3]. While both are low-nanomolar antagonists, the difference in potency underscores that regioisomerism is not potency-neutral; the 3-sulfonyl motif provides a distinct starting point for optimizing other critical parameters like selectivity, microsomal stability, and brain penetration, as explicitly noted in the literature [1].
| Evidence Dimension | 5-HT6 Receptor Binding Affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 2.8 nM (for a representative 3-sulfonylindazole derivative) |
| Comparator Or Baseline | Ki = 0.5 nM (for a representative 1-sulfonylindazole derivative) |
| Quantified Difference | 5.6-fold lower affinity for the 3-sulfonylindazole example |
| Conditions | Radioligand binding competition assays using membranes from HEK-293 cells transfected with human 5-HT6 receptor |
Why This Matters
This data directly demonstrates that the 3-sulfonyl regioisomer is not a simple substitute for the 1-sulfonyl isomer; it offers a distinct pharmacological starting point, which is crucial for medicinal chemists aiming to optimize a different balance of potency, selectivity, and ADME properties.
- [1] Liu, K.G., Robichaud, A.J., Greenfield, A.A., et al. (2011). Identification of 3-sulfonylindazole derivatives as potent and selective 5-HT6 antagonists. Bioorganic & Medicinal Chemistry, 19(2), 650-662. DOI: 10.1016/j.bmc.2010.10.041 View Source
- [2] BindingDB. (n.d.). Ki data for 1-sulfonylindazole derivative (BDBM28574) at 5-HT6 receptor. View Source
- [3] BindingDB. (n.d.). Ki data for 3-sulfonylindazole derivative (BDBM50334751) at 5-HT6 receptor. View Source
